molecular formula C33H57O6Ru B13143602 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium

Cat. No.: B13143602
M. Wt: 650.9 g/mol
InChI Key: WXGKSRSLGTVQSA-UHFFFAOYSA-N
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Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is a coordination compound where ruthenium is complexed with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various applications, particularly in the field of materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium typically involves the reaction of ruthenium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are typically used.

    Substitution: Ligand exchange reactions often require the presence of other ligands such as phosphines or amines, and may be facilitated by heating or the use of catalysts.

Major Products Formed

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.

    Medicine: Explored for its anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of thin films and coatings, particularly in the electronics industry.

Mechanism of Action

The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium exerts its effects depends on its application:

    Catalysis: Acts as a catalyst by providing a reactive ruthenium center that facilitates various chemical transformations.

    Biological Activity: Interacts with biological molecules, potentially disrupting cellular processes or targeting specific pathways involved in disease.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese
  • Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
  • Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Uniqueness

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is unique due to the specific properties imparted by the ruthenium center, such as its ability to participate in a wide range of oxidation states and its catalytic activity. Compared to similar compounds with manganese, iron, or yttrium, the ruthenium complex often exhibits superior stability and reactivity, making it particularly valuable in advanced applications.

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III), commonly referred to as Ru(TMHD)₃, is a ruthenium complex that has garnered attention for its potential biological applications. This compound is characterized by its unique molecular structure and properties, which influence its interaction with biological systems. The focus of this article is to explore the biological activity of Ru(TMHD)₃, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₃₃H₅₇O₆Ru
  • Molecular Weight : 650.87 g/mol
  • CAS Number : 38625-54-6
  • Appearance : Orange powder
  • Melting Point : 200°C to 203°C
  • Purity : 99% .

The biological activity of Ru(TMHD)₃ is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The coordination chemistry of ruthenium allows it to form stable complexes with various ligands in biological systems. This interaction can lead to:

  • Antitumor Activity : Studies have indicated that ruthenium complexes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Ru(TMHD)₃ has shown potential as an antimicrobial agent, disrupting bacterial cell membranes and interfering with metabolic processes .

Antitumor Activity

Research has demonstrated the efficacy of Ru(TMHD)₃ against several cancer types. For instance:

  • Study on Breast Cancer Cells : In vitro studies revealed that Ru(TMHD)₃ significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
  • Case Study in Leukemia : Another study reported that Ru(TMHD)₃ exhibited potent cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong anti-leukemic activity .

Antimicrobial Effects

The compound's antimicrobial properties were evaluated against various bacterial strains:

  • E. coli and S. aureus : Ru(TMHD)₃ demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesMechanism of Action
AntitumorMCF-7 (Breast Cancer)10 µMInduction of apoptosis via oxidative stress
AntitumorHL-60 (Leukemia)8 µMDisruption of cellular metabolism
AntimicrobialE. coli32 µg/mLMembrane disruption
AntimicrobialS. aureus16 µg/mLInhibition of metabolic pathways

Safety and Toxicity

While Ru(TMHD)₃ exhibits promising biological activities, safety assessments are crucial for potential therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, the compound shows low toxicity in mammalian cells; however, further investigations are necessary to establish a comprehensive safety profile .

Properties

Molecular Formula

C33H57O6Ru

Molecular Weight

650.9 g/mol

IUPAC Name

ruthenium(3+);2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H19O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

WXGKSRSLGTVQSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ru+3]

Origin of Product

United States

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